REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[OH2:11].OO>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N+:5]([O-:11])=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10] |f:1.2|
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Name
|
|
Quantity
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36.98 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=NC=C1)C)OC
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Name
|
|
Quantity
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685 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
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hydrogen peroxide water
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Quantity
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92 mL
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Type
|
reactant
|
Smiles
|
O.OO
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the reaction solution was distilled off under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in chloroform
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Type
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WASH
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Details
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washed with saturated sodium bicarbonate solution, and saturated salt water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=[N+](C=C1)[O-])C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |